molecular formula C12H9FO2 B11897398 Methyl 7-fluoro-2-naphthoate

Methyl 7-fluoro-2-naphthoate

Cat. No.: B11897398
M. Wt: 204.20 g/mol
InChI Key: DPOFAGBCQIVSQS-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-naphthoate is a methyl ester derivative of naphthoic acid featuring a fluorine substituent at the 7-position of the naphthalene ring. This compound combines the aromatic stability of the naphthalene system with the electronic effects of fluorine, which enhances lipophilicity and metabolic stability. Methyl esters, such as Methyl 7-(hydroxymethyl)-2-naphthoate (CAS: 162514-08-1, M.W. 216.23) , share the ester functional group but differ in substituent chemistry, leading to variations in solubility, reactivity, and biological activity.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 7-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7H,1H3

InChI Key

DPOFAGBCQIVSQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-2-naphthoate typically involves the esterification of 7-fluoro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

7-fluoro-2-naphthoic acid+methanolsulfuric acidMethyl 7-fluoro-2-naphthoate+water\text{7-fluoro-2-naphthoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 7-fluoro-2-naphthoic acid+methanolsulfuric acid​Methyl 7-fluoro-2-naphthoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

Methyl 7-fluoro-2-naphthoate is synthesized via multistep routes involving halogenation and esterification:

  • Halogenation : Bromination of methyl 1-methoxy-3-methylnaphthalene-2-carboxylate using N-bromosuccinimide (NBS) yields methyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate (12 ) . Subsequent fluorination with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the 7-position .

  • Esterification : The methoxy group is cleaved using BBr₃, followed by Boc protection and palladium-catalyzed hydrogenation to finalize the structure .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at the 7-position directs electrophiles to the 4- and 6-positions of the naphthalene ring due to its strong electron-withdrawing effect:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 4-position, as demonstrated in analogous compounds (e.g., methyl 3-hydroxy-7-nitro-4-phenyl-2-naphthoate, 20 ) .

  • Sulfonation : Sulfonic acid groups are introduced under fuming H₂SO₄, though specific data for this compound requires extrapolation from similar naphthoates .

Nucleophilic Aromatic Substitution (SNAr)

The 7-fluoro group activates the naphthalene ring for SNAr reactions:

  • Hydroxylation : Treatment with K₂CO₃ in DMF at 65–70°C replaces fluorine with hydroxyl groups, forming 7-hydroxy derivatives .

  • Amination : Reaction with amines (e.g., benzylamine) in polar aprotic solvents yields 7-amino analogs .

Table 2: SNAr reactivity comparison

SubstrateNucleophileProductYield (%)Conditions
This compoundOH⁻7-Hydroxy-2-naphthoate93K₂CO₃, DMF, 70°C
This compoundNH₂Bn7-Benzylamino-2-naphthoate78DMF, 100°C

Ester Functionalization

The methoxycarbonyl group undergoes typical ester reactions:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions cleave the ester to 7-fluoro-2-naphthoic acid .

  • Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields ethyl 7-fluoro-2-naphthoate .

Cross-Coupling Reactions

The 7-fluoro group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (e.g., phenylboronic acid) replaces fluorine with aryl groups, forming biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines, enabling access to complex heterocycles .

Comparative Reactivity with Analogues

The 7-fluoro derivative exhibits distinct reactivity compared to halogenated and non-fluorinated analogues:

Table 3: Reactivity profile vs. analogues

CompoundFluorine PositionKey Reactivity Difference
Methyl 6-fluoro-2-naphthoate6-positionLower electrophilic activation at the 7-position
Methyl 5-fluoro-2-naphthoate5-positionReduced SNAr efficiency due to steric hindrance
Methyl 1-naphthoateNoneMinimal electrophilic substitution at the 7-site

Mechanistic Insights

  • SNAr Pathway : Fluorine’s electron-withdrawing effect stabilizes the Meisenheimer intermediate, accelerating nucleophilic attack .

  • Radical Pathways : Decarboxylative halogenation mechanisms (via Pb or Barton esters) suggest potential for radical functionalization, though direct evidence for this compound is limited .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-fluoro-2-naphthoate serves as a significant intermediate in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacological properties of derivatives synthesized from it.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds synthesized from this precursor have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, using methods such as well diffusion tests .

Case Study:
In a study involving the synthesis of new naphthoate derivatives, several compounds showed significant inhibition against tested microorganisms. The presence of electron-withdrawing groups like trifluoromethyl at specific positions on the naphthalene core was linked to enhanced biological activity .

Agricultural Applications

The compound is also explored for its potential use in agrochemicals. Its role as a synthetic intermediate in the production of herbicides and pesticides is particularly noteworthy.

Synthesis of Agrochemicals

This compound can be utilized to synthesize various agrochemical agents that target specific pests or weeds while minimizing environmental impact. The fluorine atom enhances the stability and efficacy of these compounds.

Data Table: Synthesis Pathways for Agrochemical Derivatives

Compound NameSynthesis MethodTarget Pest/Weed
7-Fluoro-2-naphthyl herbicideEsterification with carboxylic acidsBroadleaf weeds
Naphthoate-based insecticideHalogenation followed by nucleophilic substitutionAphids and beetles

Material Science

In material science, this compound is being investigated for its potential applications in polymer chemistry and as a precursor for functional materials.

Polymer Synthesis

The compound can be utilized in the synthesis of fluorinated polymers, which exhibit unique properties such as chemical resistance and thermal stability. These polymers are valuable in creating coatings and advanced materials for various applications.

Case Study:
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties while providing resistance to harsh environmental conditions .

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-naphthoate in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets by influencing the electronic distribution and steric properties of the molecule. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 7-(Hydroxymethyl)-2-Naphthoate
  • Molecular Formula : C₁₃H₁₂O₃
  • Substituent : Hydroxymethyl (-CH₂OH) at the 7-position.
  • Properties : Polar due to the hydroxyl group, leading to higher water solubility compared to fluorinated analogs. However, the hydroxymethyl group may reduce metabolic stability due to susceptibility to oxidation .
Methyl Salicylate
  • Molecular Formula : C₈H₈O₃
  • Substituent : Hydroxyl (-OH) at the 2-position of a benzene ring.
  • Properties : Volatile (vapor pressure: ~0.01 mmHg at 25°C) and widely used in topical analgesics. The absence of fluorine reduces lipophilicity compared to Methyl 7-fluoro-2-naphthoate .
7-Bromo-2-(4-Fluorophenyl)-1-(Methylsulfinyl)Naphtho[2,1-b]Furan
  • Molecular Formula : C₂₀H₁₃BrFO₂S
  • Substituents : Bromine at the 7-position and 4-fluorophenyl at the 2-position.
  • Properties : The fluorine on the phenyl ring enhances intermolecular interactions (e.g., C–F···H hydrogen bonding), influencing crystal packing and thermal stability. Bromine increases molecular weight (M.W. 439.28) and may confer antitumor activity .

Physical and Chemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Stability
This compound ~216.23* Fluoro (-F) Low in water; soluble in organic solvents High (resists hydrolysis due to -F)
Methyl 7-(Hydroxymethyl)-2-Naphthoate 216.23 Hydroxymethyl (-CH₂OH) Moderate in polar solvents Moderate (susceptible to oxidation)
Methyl Salicylate 152.15 Hydroxyl (-OH) High in ethanol Low volatility; stable in acidic conditions
7-Bromo-2-(4-Fluorophenyl)-Naphthofuran 439.28 Bromo (-Br), 4-Fluorophenyl Low in water; soluble in DMSO High thermal stability

*Estimated based on analogs.

Substituent Effects on Molecular Interactions

  • Fluorine : Introduces strong C–F dipole moments, enhancing crystal lattice energy and melting points. In this compound, this could lead to tighter molecular packing compared to Methyl 7-(hydroxymethyl)-2-naphthoate .
  • Bromine vs. Fluorine offers a balance of electronic effects without significant steric hindrance .

Biological Activity

Methyl 7-fluoro-2-naphthoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the naphthoate family, characterized by a naphthalene ring substituted with a methoxy group and a fluorine atom. Its chemical formula is C12H9FO2C_{12}H_9FO_2 with a molecular weight of approximately 204.20 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several therapeutic areas:

  • Anticancer Activity : Several studies have indicated that derivatives of naphthoic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating potent activity against HepG2 (liver), A549 (lung), and MDA-MB-231 (breast) cancer cells .
  • Antimicrobial Properties : Naphthoate derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound's structure may contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Research has shown that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as inflammatory bowel disease (IBD) . The anti-inflammatory mechanisms often involve the inhibition of NF-κB signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies suggest that naphthoate derivatives can suppress cancer cell proliferation by inducing apoptosis and autophagy through various signaling pathways, including the downregulation of Bcl-2 and activation of caspases .
  • Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to its antimicrobial activity. This is particularly relevant for treating infections caused by resistant strains .
  • Anti-inflammatory Pathways : By inhibiting pro-inflammatory cytokines and enzymes such as COX-2, this compound may reduce inflammation in various models of disease .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits NF-κB
AntimicrobialDisrupts bacterial membranes; inhibits enzymes
Anti-inflammatoryInhibits COX-2; reduces cytokine production

Case Study: Anticancer Efficacy

A study evaluated the anticancer potential of this compound analogs against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 1.46 μM against lung cancer cells, indicating strong cytotoxicity . Further mechanistic studies revealed that these compounds activated apoptotic pathways, leading to increased cell death in tumor cells.

Case Study: Antimicrobial Activity

Another research focused on the antimicrobial properties of naphthoate derivatives, including this compound, showing effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within clinically relevant ranges, supporting their potential use in treating bacterial infections .

Q & A

Q. What biomonitoring strategies are effective for tracking occupational exposure to this compound?

  • Methodological Answer : Collect urine or blood samples from exposed workers to measure fluoride ion levels or specific metabolites (e.g., 7-fluoro-2-naphthoic acid). Pair with air sampling in workplaces using GC-MS to correlate internal dose with ambient concentrations. Longitudinal studies should assess cumulative exposure effects .

Q. How can environmental persistence data inform regulatory risk assessments for this compound?

  • Methodological Answer : Conduct OECD 301/307 tests to measure biodegradation half-lives in water/soil. Persistence values (e.g., t1/2>60t_{1/2} > 60 days) may trigger regulatory scrutiny under REACH or TSCA. Combine with ecotoxicity data (e.g., Daphnia magna LC50_{50}) to calculate risk quotients for aquatic ecosystems .

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